3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an imidazolidine-2,4-dione moiety, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
The synthesis of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzoyl chloride with azetidin-3-ylamine to form the intermediate 3-(3-methoxybenzoyl)azetidine. This intermediate is then reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydroxide, to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the compound can lead to the formation of reduced derivatives with altered biological activities.
Substitution: Substitution reactions can occur at the azetidine or imidazolidine rings, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:
3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: This compound has a similar core structure but with different substituents, leading to variations in its biological activities and applications.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: This compound contains an azetidine ring but differs in its functional groups and overall structure, resulting in different chemical and biological properties.
Properties
IUPAC Name |
3-[1-(3-methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-21-11-4-2-3-9(5-11)13(19)16-7-10(8-16)17-12(18)6-15-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZSSWPSOLELRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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